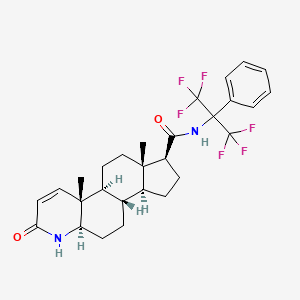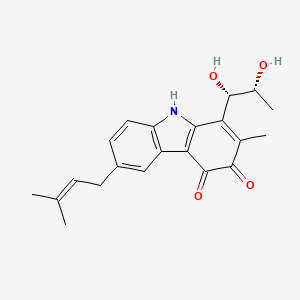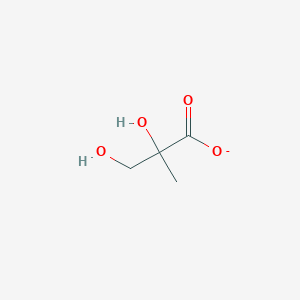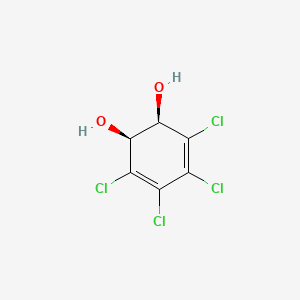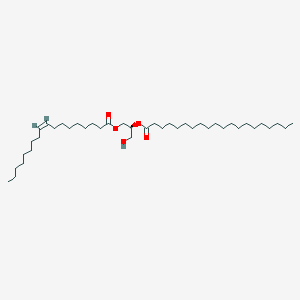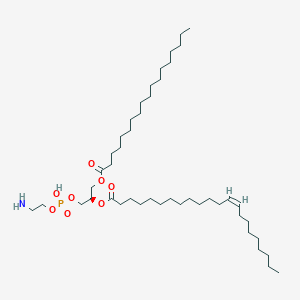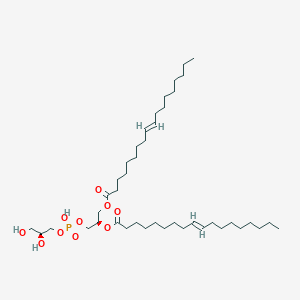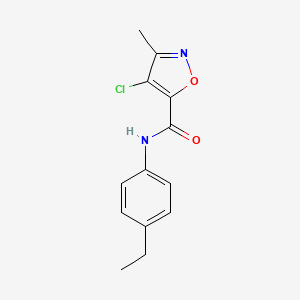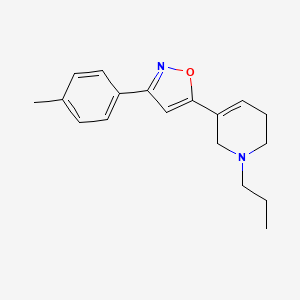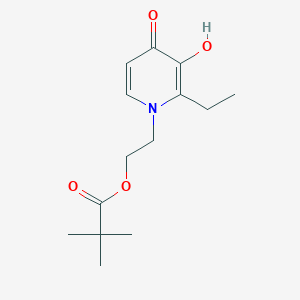
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a diarylmethane.
Applications De Recherche Scientifique
Structural and Chemical Properties
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a compound synthesized through the reaction of 3,3-diphenyl-3-cyano-1-methylpropyl isocyanate and ethyl magnesium bromide, leading to this specific structure rather than its isomeric 2-ethylidenepyrrolidine. Protonated and free base forms show varied structural configurations, providing insights into molecular dynamics and stability (Hassan & Casy, 1970).
Application in Synthesis Studies
- The molecule serves as a key intermediate in the synthesis of several complex structures. For instance, its role in the phosphine-catalyzed [4 + 2] annulation process demonstrates its utility in creating highly functionalized tetrahydropyridines, a class of organic compounds relevant in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Relevance in Catalysis Research
- In the field of catalysis, this compound plays a significant role. For example, studies show its involvement in intramolecular hydroamination reactions using rhodium(I) and iridium(I) complexes, highlighting its potential in catalytic processes (Field, Messerle, Vuong, & Turner, 2005).
Contribution to Organic and Medicinal Chemistry
- The compound is also important in the context of organic and medicinal chemistry, evidenced by its role in the synthesis of antimicrobial agents. For instance, its derivatives have shown promising antibacterial activity against various strains, pointing to its potential as a scaffold for developing new antimycobacterial agents (Nural et al., 2018).
Propriétés
Formule moléculaire |
C19H21N |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C19H21N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
Clé InChI |
UPZKJIHNKKJIKX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canonique |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
